Josamycin,(S)

Description

BenchChem offers high-quality Josamycin,(S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Josamycin,(S) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H69NO15 |

|---|---|

Molecular Weight |

828.0 g/mol |

IUPAC Name |

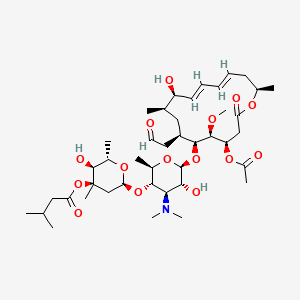

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-3-hydroxy-2,4-dimethyloxan-4-yl] 3-methylbutanoate |

InChI |

InChI=1S/C42H69NO15/c1-23(2)19-33(48)58-42(8)22-34(53-27(6)40(42)50)56-37-26(5)54-41(36(49)35(37)43(9)10)57-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-32(47)21-31(39(38)51-11)55-28(7)45/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |

InChI Key |

UKNSBNVKSFTZOJ-NGVXBBESSA-N |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC(=O)CC(C)C)N(C)C)O)CC=O)C)O |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)OC(=O)CC(C)C)N(C)C)O)CC=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Josamycin – Structural Pharmacophore & Stereochemical Dynamics

Executive Summary & Structural Identity

Josamycin (syn.[1][2][3][4][5][6][7][8] Leucomycin A3) is a 16-membered macrolide antibiotic of the leucomycin class, distinguished by its specific glycosylation pattern and a unique isovaleryl ester extension. Unlike 14-membered macrolides (e.g., erythromycin) which primarily block the peptide exit tunnel entrance, Josamycin’s 16-membered ring and side chains allow it to penetrate deeper into the ribosomal tunnel, interacting with both the Peptidyl Transferase Center (PTC) and the nascent peptide channel.[5]

This guide deconstructs the absolute stereochemistry, biosynthetic logic, and structural basis of action for Josamycin, providing a reference for medicinal chemistry and formulation development.

Physicochemical Profile

| Parameter | Value | Note |

| IUPAC Name | (2S,3S,4R,6S)-6-{[(2R,3S,4R,5R,6S)-6-{[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy}-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy}-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl 3-methylbutanoate | Absolute Configuration |

| CAS Registry | 16846-24-5 | |

| Formula | ||

| Molecular Weight | 827.99 g/mol | High MW compared to Erythromycin (733.[1][3][4][5][9][10]9) |

| pKa | 7.1 | Weakly basic (Mycaminose amine) |

| logP | ~2.9 | Moderate lipophilicity |

| Optical Rotation | (c=1 in Ethanol) |

The Macrolactone Core & Stereochemical Configuration

The Josamycin pharmacophore is a tripartite system: the Aglycone (Leuconolide) , the amino-sugar Mycaminose , and the neutral sugar Mycarose .

The Aglycone (Leuconolide)

The core is a 16-membered lactone ring synthesized via a Type I Polyketide Synthase (PKS) pathway.[5]

-

C1-C16 Backbone: Exhibits a characteristic diene system (C11-C12, C13-C14) in the trans (E) configuration.[5]

-

Aldehyde Functionality: A distinguishing feature of the leucomycin class is the acetaldehyde side chain attached at C6.

-

Stereocenters: The aglycone possesses multiple chiral centers (C4, C5, C6, C7, C9, C10, C16) which dictate the "folded-out" conformation required for ribosome binding.[5]

Glycosidic Architecture

Josamycin is a disaccharide derivative where the sugars are linked in a chain (Lactone → Mycaminose → Mycarose), unlike the separate attachment points seen in Erythromycin.

- -D-Mycaminose: Attached at C5 of the aglycone.[5] This amino sugar provides the basic nitrogen (dimethylamino group) essential for hydrogen bonding with rRNA nucleotides (A2058/A2059).[5]

- -L-Mycarose: Attached to the C4'-hydroxyl of mycaminose.[5]

-

The Isovaleryl "Hook": The 4"-position of the mycarose sugar is esterified with an isovaleric acid (3-methylbutanoic acid) moiety. Crucial Insight: This lipophilic tail extends the drug's reach into the hydrophobic crevice of the ribosome tunnel, contributing to its distinct resistance profile compared to 14-membered macrolides.

Structural Decomposition Diagram

Figure 1: Structural hierarchy of Josamycin, highlighting the sequential glycosylation and the critical isovaleryl extension.[5]

Mechanism of Action: Structural Basis

Josamycin functions as a translation inhibitor by binding to the 50S ribosomal subunit.[1][6][11] Its large 16-membered ring allows it to span the Peptidyl Transferase Center (PTC) and the entrance of the peptide exit tunnel.

Ribosomal Interaction Dynamics

-

Binding Site: 23S rRNA, specifically interacting with nucleotides A2058 and A2059.[8]

-

Mode of Inhibition:

-

Peptidyl Transferase Inhibition:[1][3][5][6][12] The mycaminose sugar overlaps with the A-site and P-site, preventing peptide bond formation.

-

Tunnel Gating: The isovaleryl side chain on the mycarose sugar projects into the tunnel. Unlike erythromycin, which blocks the tunnel rigidly, Josamycin allows the formation of a very short peptide (2-3 amino acids) before steric hindrance arrests elongation.[5]

-

-

Kinetics: Josamycin exhibits "slow-binding" kinetics with a dissociation half-life of ~3 hours (compared to minutes for erythromycin), leading to a prolonged post-antibiotic effect (PAE).[5]

Signaling Pathway: Protein Synthesis Arrest

Figure 2: Mechanism of Action.[5] Josamycin binds the 50S subunit, utilizing its isovaleryl tail to physically occlude the peptide exit tunnel.

Analytical Protocols & Quality Control

To ensure scientific integrity in handling Josamycin, the following protocols are recommended for structural verification and purity analysis.

HPLC Assay for Purity & Stereochemical Integrity

Because Josamycin is a fermentation product, it often contains minor congeners (Leucomycins A1, A5).[5]

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[5]

-

Mobile Phase:

-

Detection: UV at 232 nm (detects the conjugated diene system).

-

Flow Rate: 1.0 mL/min.

-

Validation Criterion: The main peak (Josamycin) must resolve from the Leucomycin A1 impurity (often elutes just prior).

NMR Stereochemical Verification

To confirm the absolute configuration (S/R) of the aglycone:

-

Solvent:

or -

Key Diagnostic Signals:

-

NOESY Experiment: Required to verify the relative orientation of the mycarose isovaleryl group relative to the macrocycle plane.

Biosynthetic Logic

Josamycin is assembled by a modular Type I Polyketide Synthase (PKS) in Streptomyces narbonensis.[5]

-

Loading Module: Acetyl-CoA or Propionyl-CoA primer.[5]

-

Extension Modules: 7 modules utilizing Methylmalonyl-CoA and Malonyl-CoA extenders.[5]

-

Post-PKS Tailoring:

Figure 3: Biosynthetic pathway of Josamycin, emphasizing the post-PKS tailoring steps that confer its specific stereochemical properties.[5]

References

-

Omura, S., et al. (1970).[5][10] "Structure of Josamycin (Leucomycin A3)." The Journal of Antibiotics.

-

Hansen, J. L., et al. (2002).[5] "The structures of four macrolide antibiotics bound to the large ribosomal subunit." Molecular Cell.

-

Lovmar, M., & Tenson, T. (2003).[5] "The Mechanism of Action of Macrolides, Lincosamides and Streptogramin B Reveals the Nascent Peptide Exit Tunnel as a Specific Drug Target." Journal of Molecular Microbiology.

-

PubChem Database. "Josamycin - Compound Summary." National Center for Biotechnology Information. [5]

-

DrugBank Online. "Josamycin: Pharmacology and Structure." [5]

Sources

- 1. Josamycin | C42H69NO15 | CID 5282165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Josamycin CAS#: 16846-24-5 [m.chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. Josamycin - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Josamycin? [synapse.patsnap.com]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. Josamycin - wikidoc [wikidoc.org]

- 10. Josamycin [drugfuture.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

Mechanistic & Structural Pharmacology of Josamycin: A 50S Ribosomal Subunit Antagonist

Executive Summary

Josamycin is a 16-membered macrolide antibiotic that functions as a potent inhibitor of bacterial protein synthesis.[1][2] Unlike its 14-membered counterparts (e.g., erythromycin, clarithromycin), Josamycin exhibits a unique binding topology within the Nascent Peptide Exit Tunnel (NPET) of the 50S ribosomal subunit.[2] Its extended disaccharide side chain allows it to reach deeper into the tunnel, interacting with the Helix 35 region of 23S rRNA.[3] This structural advantage confers distinct pharmacokinetic properties and a lower susceptibility to certain efflux-mediated resistance mechanisms.[1][2]

This guide details the molecular mechanism of action (MOA) of Josamycin, supported by structural biology data (PDB: 2O44), and provides validated experimental protocols for researchers studying ribosomal inhibition.[2]

Part 1: Structural Pharmacology & Binding Topology

The 16-Membered Advantage

The core distinction of Josamycin lies in its macrocyclic lactone ring size and its specific glycosylation pattern.

-

C5 Substitution: A disaccharide moiety consisting of mycaminose and 4-O-isovaleryl-mycarose .[1][2]

-

Binding Pocket: The drug occupies the NPET, adjacent to the Peptidyl Transferase Center (PTC) .

Molecular Interactions (PDB: 2O44)

Analysis of the crystal structure of Josamycin bound to the Deinococcus radiodurans 50S subunit reveals a multi-point anchoring mechanism.

| Ribosomal Component | Residue (E. coli numbering) | Interaction Type | Structural Consequence |

| 23S rRNA (Domain V) | A2058 | Hydrogen Bond | Anchors the desosamine sugar (C2'-OH).[1][2] This is the critical "macrolide binding motif." |

| 23S rRNA (Domain V) | A2059 | Hydrophobic/VdW | Stabilizes the lactone ring orientation. |

| 23S rRNA (Helix 35) | A752 / G748 | Van der Waals | The isovaleryl-mycarose extension reaches down the tunnel to contact this loop, a feature absent in 14-membered macrolides.[1] |

| PTC A-site | A2451 | Steric Clash | The C5-disaccharide protrudes into the A-site cleft, physically obstructing the accommodation of incoming aminoacyl-tRNAs. |

Visualization of Binding Topology

The following diagram illustrates the critical contact points between Josamycin and the 23S rRNA.

Figure 1: Interaction map of Josamycin within the 50S subunit.[1][2] Note the extension to Helix 35, distinguishing it from erythromycin.

Part 2: Mechanism of Action (The Kinetic Model)

Josamycin does not merely "plug" the tunnel; it acts as a context-specific translation arrestor.[1]

The "Drop-Off" Phenomenon

Unlike antibiotics that freeze the ribosome immediately, Josamycin allows the formation of the first peptide bond. However, as the nascent chain attempts to elongate to 2-3 amino acids, the steric bulk of the drug (specifically the mycarose-isovaleryl side chain) clashes with the growing peptide.

Sequence of Events:

-

Binding: Josamycin enters the NPET and anchors to A2058.

-

Initiation: The 70S initiation complex forms; the first aminoacyl-tRNA enters.

-

Steric Conflict: As the nascent peptide grows, it encounters the drug's side chain protruding into the tunnel.

-

Peptidyl-tRNA Destabilization: The clash prevents the proper positioning of the peptidyl-tRNA in the P-site.

-

Drop-Off: The peptidyl-tRNA dissociates from the ribosome, resulting in a pool of abortive peptidyl-tRNAs and a halted translation complex.[1]

Figure 2: Kinetic pathway of Josamycin-induced translation arrest.[1][2][4]

Part 3: Experimental Validation Protocols

To rigorously validate Josamycin's mechanism in a research setting, the following protocols are recommended. These move beyond simple MIC assays to mechanistic proof.[1][2]

Protocol A: Chemical Footprinting (DMS Probing)

Objective: Confirm binding to A2058/A2059 by protecting these bases from chemical modification.[1][2]

Reagents:

-

Dimethyl sulfate (DMS)[2]

-

Primer extension reagents (Reverse Transcriptase)[2]

-

32P-labeled DNA primer complementary to 23S rRNA (region 2040–2070).[1][2]

Workflow:

-

Complex Formation: Incubate 50S subunits (100 nM) with Josamycin (10 µM) in Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 100 mM NH4Cl) for 15 min at 37°C.

-

Modification: Add DMS (1:200 dilution) and incubate for 10 min.

-

Quench: Stop reaction with stop buffer (0.3 M NaOAc, 1 M mercaptoethanol).

-

Extraction: Phenol/Chloroform extract rRNA.

-

Primer Extension: Anneal labeled primer and extend with Reverse Transcriptase.[1][2]

-

Analysis: Run on 8% denaturing PAGE sequencing gel.

-

Expected Result: A2058 and A2059 bands will be weaker/absent in the Josamycin lane compared to control, indicating protection.

-

Protocol B: Toe-Printing Assay (Ribosome Stalling)

Objective: Map the exact position of ribosome arrest on an mRNA template.

Workflow:

-

In Vitro Translation: Use an E. coli cell-free translation system (PURE system recommended for clarity).[1][2]

-

Template: Use a defined mRNA template (e.g., ermC leader peptide).[1][2]

-

Inhibition: Add Josamycin (10 µM) to the reaction.

-

Incubation: Allow translation for 15 min at 37°C.

-

Primer Extension: Add a radiolabeled DNA primer complementary to the 3' end of the mRNA and Reverse Transcriptase directly to the reaction.

-

Analysis: The RT enzyme will stop when it hits the stalled ribosome. Run cDNA on a sequencing gel.[1][2]

-

Expected Result: A strong band corresponding to the ribosome stalled at the 2nd or 3rd codon of the ORF.

-

Part 4: Resistance Mechanisms

Understanding the target site elucidates resistance pathways.

-

Target Modification (Erm Methylases):

-

Efflux:

References

-

Pyetan, E., et al. (2007).[1][2][7] Structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with the macrolide josamycin. PDB Entry 2O44 .

-

Lovmar, M., Tenson, T., & Ehrenberg, M. (2004).[1][2] Kinetics of macrolide action: the josamycin and erythromycin cases. Journal of Biological Chemistry , 279(51), 53506-53515.[1][2]

-

Source: [2]

-

-

Hansen, J. L., et al. (2002).[1][2] The structures of four macrolide antibiotics bound to the large ribosomal subunit. Molecular Cell , 10(1), 117-128.[1][2]

-

Source: [2]

-

-

Vester, B., & Douthwaite, S. (2001).[1][2] Macrolide resistance conferred by base substitutions in 23S rRNA. Antimicrobial Agents and Chemotherapy , 45(1), 1-12.[1][2]

-

Source: [2]

-

-

Kannan, K., & Mankin, A. S. (2011).[1][2] Macrolide antibiotics in the ribosome exit tunnel: species-specific binding and action. Annals of the New York Academy of Sciences , 1241(1), 33-47.[2][3]

-

Source: [2]

-

Sources

- 1. Josamycin | SIELC Technologies [sielc.com]

- 2. GSRS [precision.fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Antibiotic Resistance in Bacteria Caused by Modified Nucleosides in 23S Ribosomal RNA - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Structure of 23S rRNA hairpin 35 and its interaction with the tylosin-resistance methyltransferase RlmAII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

Deciphering the Josamycin-Ribosome Interaction: Structural Kinetics and Nascent Peptide Exit Tunnel Modulation

Executive Summary

The historical paradigm of macrolide antibiotics functioning merely as static "plugs" within the bacterial ribosome has been fundamentally overturned. Advanced kinetic assays and high-resolution cryo-electron microscopy (cryo-EM) have revealed that macrolides act as highly selective, context-dependent modulators of protein synthesis. This technical guide provides an in-depth mechanistic analysis of Josamycin , a 16-membered macrolide, detailing its unique binding architecture within the nascent peptide exit tunnel (NPET), its kinetic disruption of the peptidyl transferase center (PTC), and the self-validating experimental workflows required to study these interactions.

Structural Architecture of the Josamycin Binding Site

Josamycin targets the large 50S ribosomal subunit, specifically anchoring within the hydrophobic crevice of the NPET[1][2]. Unlike 14-membered macrolides (such as erythromycin), Josamycin possesses a 16-membered lactone ring and a critical disaccharide extension at the C5 position.

This structural extension allows Josamycin to project deeper into the NPET and approach the PTC more closely than its 14-membered counterparts ()[3]. The primary binding interface is dictated by the 23S rRNA, with critical hydrogen bonding and van der Waals interactions occurring at adenine residues A2058 and A2059 (E. coli numbering). Because the entrance to the NPET from the PTC side is sterically restricted, Josamycin diffuses through the tunnel from its exit, establishing a dynamic equilibrium with the unbound drug in the cytoplasm until translation initiates ()[1].

Furthermore, recent profiling indicates that Josamycin's proximity to the PTC actively interferes with A-site tRNA positioning, arresting ribosomes at the initiation phase or during the formation of the very first peptide bonds ()[4].

Kinetic Mechanism: Context-Specific Arrest and Drop-off

The physical presence of Josamycin in the NPET induces a cascade of kinetic failures during translation elongation. Rather than halting all protein synthesis uniformly, Josamycin slows down the formation of the first peptide bond in an amino acid-dependent manner. Depending on the specific nascent peptide sequence, it completely inhibits the formation of the second or third peptide bond ()[5].

This precise stalling leads to a catastrophic secondary effect: peptidyl-tRNA drop-off . The ribosome, unable to accommodate the growing peptide chain due to steric clash and allosteric PTC modulation, prematurely ejects the peptidyl-tRNA complex. Because the dissociation rate of Josamycin from the ribosome is exceptionally slow (average lifetime of ~3 hours) compared to the rapid drop-off rate, the cell rapidly depletes its pool of available aminoacyl-tRNAs, leading to a complete shutdown of full-length protein synthesis[5].

Figure 1: Pathway of Josamycin-induced translation arrest and cellular aa-tRNA depletion.

Quantitative Binding and Kinetic Parameters

To fully appreciate the potency of Josamycin, it is essential to contrast its kinetic parameters with a baseline 14-membered macrolide. The data below summarizes the distinct kinetic advantages conferred by Josamycin's 16-membered structure[3][5].

| Kinetic / Structural Parameter | Josamycin (16-membered) | Erythromycin (14-membered) |

| Ribosomal Target Site | 50S NPET (23S rRNA) | 50S NPET (23S rRNA) |

| Dissociation Constant ( | 5.5 nM | 11.0 nM |

| Average Ribosomal Lifetime | ~3 hours | < 2 minutes |

| Translation Arrest Point | 2nd or 3rd peptide bond | Longer chains (context-dependent) |

| Peptidyl-tRNA Drop-off Rate | Much faster than drug dissociation | Comparable to drug dissociation |

| PTC Proximity | High (via C5 disaccharide extension) | Moderate |

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their assays.

Cell-Free Translation Kinetics & Peptidyl-tRNA Drop-off Assay

This assay isolates the ribosome-drug interaction from cellular transport mechanisms, allowing for the precise calculation of

Rationale: By utilizing a highly purified, nuclease-deficient E. coli MRE600 translation system, we eliminate background RNA degradation. This ensures that the measured kinetic rates are exclusively a function of the Josamycin-ribosome interaction.

Step-by-Step Protocol:

-

Initiation Complex Formation: Mix 1 µM purified 70S ribosomes with a specific mRNA transcript, fMet-tRNA^fMet, and initiation factors (IF1, IF2, IF3) in polymix buffer containing 1 mM GTP.

-

Causality: Pre-forming the initiation complex ensures a synchronized start to translation, preventing staggered elongation phases from skewing kinetic data.

-

-

Antibiotic Equilibration: Titrate Josamycin (0.1 nM to 10 µM) into the reaction and incubate at 37°C for 10 minutes.

-

Causality: The 10-minute incubation allows the drug to reach dynamic equilibrium within the NPET prior to the introduction of elongation factors.

-

-

Elongation Phase: Initiate elongation by adding ternary complexes (EF-Tu, GTP, and specific aminoacyl-tRNAs).

-

Time-Resolved Quenching: At specific intervals (e.g., 10s, 30s, 1m, 5m), extract aliquots and immediately quench in 5% formic acid.

-

Causality: Formic acid instantly denatures the ribosome and halts peptidyl transferase activity, effectively "freezing" the peptidyl-tRNA state for accurate downstream quantification.

-

-

RP-HPLC Analysis: Separate the resulting fMet-peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the ratio of di/tri-peptides to dropped-off peptidyl-tRNAs.

System Validation: A parallel vehicle-control (DMSO) reaction must be run to establish the baseline intrinsic drop-off rate of the specific mRNA transcript. If the baseline drop-off exceeds 5%, the mRNA transcript may contain strong secondary structures that artificially induce stalling, invalidating the drug-induced kinetic measurements.

Figure 2: Workflow for cell-free translation kinetics and time-resolved peptidyl-tRNA drop-off.

Cryo-EM Determination of the Josamycin-50S Complex

To visualize the exact atomic interactions at the NPET and confirm the positioning of the C5 disaccharide extension, high-resolution cryo-EM is required.

Rationale: Crystallography often forces the ribosome into non-native conformations due to crystal packing forces. Cryo-EM preserves the complex in a near-native aqueous state, allowing for the observation of allosteric shifts in the PTC rRNA backbone.

Step-by-Step Protocol:

-

Complex Assembly: Incubate 4 µM purified 50S subunits with 100 µM Josamycin in buffer (20 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2) for 30 minutes at room temperature.

-

Causality: Given Josamycin's

of 5.5 nM, utilizing 100 µM of the ligand guarantees >99% occupancy of the NPET, ensuring a homogenous particle population for imaging.

-

-

Grid Vitrification: Apply 3 µL of the sample to glow-discharged Quantifoil R2/2 grids. Blot for 3 seconds and plunge-freeze in liquid ethane using a Vitrobot.

-

Causality: Liquid ethane rapidly vitrifies the sample, preventing crystalline ice formation that would otherwise disrupt the fragile hydration shell of the 50S-Josamycin complex.

-

-

Data Collection: Image using a 300 kV Titan Krios equipped with a direct electron detector (e.g., K3) in super-resolution counting mode.

-

Image Processing & 3D Classification: Process micrographs using RELION. Perform 3D classification to separate fully assembled 50S-Josamycin complexes from empty or damaged subunits.

System Validation: During 3D classification, particles must be sorted without applying a localized mask to the NPET. If the drug density appears only after aggressive masking, the occupancy is too low, indicating that the drug dissociated during grid blotting. The complex assembly step must then be repeated with a higher ligand concentration or shorter blotting time.

References

-

Lovmar, M., Tenson, T., & Ehrenberg, M. (2004). "Kinetics of macrolide action: The josamycin and erythromycin cases." Journal of Biological Chemistry, 279(51), 53506-53515.[Link]

-

Vazquez-Laslop, N., & Mankin, A. S. (2010). "How macrolide antibiotics work." Trends in Biochemical Sciences, 36(1), 33-40.[Link]

-

Mondal, S., Pathak, B. K., Ray, S., & Barat, C. (2014). "Impact of P-Site tRNA and Antibiotics on Ribosome Mediated Protein Folding: Studies Using the Escherichia coli Ribosome." PLOS One, 9(7), e101293.[Link]

-

Paternina, J. A., et al. (2024). "Determining the off-target activity of antibiotics and novel translation initiation sites in mitochondria." eLife, 13, RP96740. [Link]

-

Auerbach, T., Bashan, A., & Yonath, A. (2010). "Structural signatures of antibiotic binding sites on the ribosome." Proceedings of the National Academy of Sciences, 107(14), 6198-6203.[Link]

Sources

- 1. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Josamycin = 90 HPLC 16846-24-5 [sigmaaldrich.com]

- 3. Impact of P-Site tRNA and Antibiotics on Ribosome Mediated Protein Folding: Studies Using the Escherichia coli Ribosome | PLOS One [journals.plos.org]

- 4. Determining the off-target activity of antibiotics and novel translation initiation sites in mitochondria [elifesciences.org]

- 5. researchgate.net [researchgate.net]

Streptomyces narbonensis var. josamyceticus Fermentation: A Technical Guide to Josamycin Production

Streptomyces narbonensis var.[1][2] josamyceticus Fermentation: A Technical Guide to Josamycin Production

Abstract

This technical guide provides a comprehensive framework for the upstream and downstream processing of Josamycin (Leucomycin A3), a 16-membered macrolide antibiotic produced by Streptomyces narbonensis var. josamyceticus. Unlike generic protocols, this document focuses on the metabolic causality driving fermentation performance, specifically the critical role of precursor supply (leucine catabolism) and the management of carbon catabolite repression. We present a self-validating fermentation system, from strain maintenance to purified crystal recovery, supported by mechanistic pathway visualization.

Strain Taxonomy and Biosynthetic Logic

The Producing Organism

Streptomyces narbonensis var.[1][2][3] josamyceticus (Reference Strain: A 204-P2) is an aerobic, Gram-positive actinomycete. Morphologically, it is characterized by the formation of aerial mycelium with spore chains.[3] Unlike the parent S. narbonensis, which may produce narbomycin, this variety is genetically tuned to produce the leucomycin complex, specifically favoring Josamycin (Leucomycin A3).

Biosynthetic Pathway Mechanics

Josamycin biosynthesis is a convergence of three metabolic streams:

-

Polyketide Assembly: A Type I Polyketide Synthase (PKS) assembles the 16-membered aglycone (leuconolide) using Acetyl-CoA, Propionyl-CoA, and Butyryl-CoA/Ethylmalonyl-CoA units.

-

Deoxysugar Synthesis: Biosynthesis of mycaminose (amino sugar) and mycarose (neutral sugar).

-

Tailoring & Acylation: The defining feature of Josamycin is the isovaleryl group at the C-4" position of the mycarose sugar and an acetyl group at C-3.

-

Critical Insight: The isovaleryl moiety is derived directly from L-Leucine catabolism (via isovaleryl-CoA). Therefore, leucine availability is a rate-limiting factor for high-titer production.

-

Metabolic Pathway Visualization

The following diagram illustrates the flow of carbon and nitrogen from primary metabolism into the Josamycin biosynthetic pathway, highlighting key regulatory nodes and precursor inputs.

Caption: Metabolic flux from primary carbon/nitrogen sources to Josamycin, highlighting the critical L-Leucine input for the isovaleryl side chain and key repression points.

Fermentation Protocol

Media Formulation Strategy

The media design must balance biomass accumulation (Phase I) with secondary metabolite production (Phase II).

-

Carbon Source: A mixture of rapid (Glucose) and slow (Starch/Dextrin) sources is essential. Glucose fuels rapid growth but must be depleted to lift catabolite repression for antibiotic synthesis.

-

Nitrogen Source: Soybean meal is superior to inorganic nitrogen because it releases amino acids (including leucine) slowly, preventing ammonium repression while providing precursors.

-

Precursor Feeding: Addition of L-Leucine (or isovaleric acid, though toxic) specifically shifts the leucomycin complex towards Josamycin (A3) rather than other analogues.

Table 1: Optimized Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) | Function |

| Soluble Starch | 10.0 | 40.0 | Slow-release carbon; prevents repression. |

| Glucose | 10.0 | 5.0 | Rapid biomass formation (depleted by 24h). |

| Soybean Meal | 15.0 | 20.0 | Complex nitrogen & amino acid source. |

| Yeast Extract | 5.0 | 2.5 | Vitamins & growth factors. |

| L-Leucine | - | 1.0 - 2.0 | Critical Precursor for isovaleryl side chain. |

| CaCO₃ | 3.0 | 5.0 | pH buffer (prevents acidification). |

| NaCl | 3.0 | 3.0 | Osmotic balance. |

| K₂HPO₄ | 0.5 | 0.2 | Phosphate source (Limit to prevent inhibition). |

| MgSO₄·7H₂O | 0.5 | 0.5 | Cofactor for PKS enzymes. |

| Antifoam | 0.5 mL | 1.0 mL | Silicone-based (e.g., SAG 471). |

Process Parameters & Control

Vessel: Stirred Tank Bioreactor (10L - 100L scale). Mode: Fed-batch (optional) or Batch.

Table 2: Operational Parameters

| Parameter | Setpoint | Control Strategy / Rationale |

| Temperature | 28°C ± 0.5°C | Optimal for PKS enzyme activity. >30°C favors biomass but reduces titer. |

| pH | 6.5 - 7.2 | Natural drift allowed. If pH < 6.0, feed NaOH. If pH > 7.5, feed Glucose (metabolism produces acid). |

| Dissolved Oxygen (DO) | > 30% | Critical. Macrolide biosynthesis is oxidative. Agitation cascade: 200-600 RPM. |

| Aeration | 1.0 VVM | Maintain high oxygen transfer rate ( |

| Inoculation | 5-10% (v/v) | Use vegetative mycelium (48h seed culture) to minimize lag phase. |

| Duration | 96 - 120 hrs | Harvest when packed cell volume (PCV) stabilizes and glucose is exhausted. |

Step-by-Step Workflow

-

Inoculum Preparation:

-

Inoculate 50 mL Seed Medium in a 250 mL baffled flask with a spore loop from a fresh agar slant (ISP2 or similar).

-

Incubate at 28°C, 220 RPM for 48 hours. Check for dense, uniform mycelial growth (no pellets).

-

-

Fermentation:

-

Sterilize Production Medium in the bioreactor (121°C, 20 min). Note: Sterilize Glucose separately to avoid Maillard reaction.

-

Inoculate with 5-10% seed.

-

0-24 Hours (Growth Phase): Rapid DO drop expected. Maintain pH > 6.5.

-

24-48 Hours (Transition): Glucose depletion triggers secondary metabolism. Viscosity increases.

-

48-120 Hours (Production Phase): Feed L-Leucine (if fed-batch) to maintain 0.5 g/L residual concentration. Monitor Josamycin titer via HPLC.[2]

-

Downstream Processing (DSP)

The extraction exploits the basic nature of the macrolide (due to the dimethylamino group on mycaminose).

Extraction Protocol

-

Broth Conditioning: Harvest broth and adjust pH to 2.5 - 3.0 using HCl.

-

Filtration: Filter using a filter press or rotary vacuum drum filter with Celite (diatomaceous earth) aid. Discard solids (mycelium).

-

Solvent Extraction (Forward):

-

Purification (Back-Extraction):

-

Extract organic phase with acidic water (pH 2.5). Josamycin moves to aqueous phase (impurities stay in solvent).[1]

-

Adjust aqueous phase to pH 8.0 and re-extract into a small volume of Ethyl Acetate.

-

-

Crystallization:

-

Concentrate the final organic extract under vacuum.

-

Dissolve residue in minimal benzene or ether (Note: Industrial safety prefers crystallization from ethanol/water mixtures or precipitation).

-

Result: White amorphous powder or needles (mp ~130-133°C).

-

Troubleshooting & Quality Assurance

-

Low Titer: Often due to insufficient DO or excess phosphate. Ensure

is sufficient and phosphate is limiting (<0.5 g/L). -

Impurity Profile: High levels of Leucomycin A1 (isovaleryl replaced by H) indicate Leucine deficiency . Increase soybean meal or supplement L-Leucine.

-

Lysis: Premature pH rise (>7.5) and foaming indicates cell lysis. Harvest immediately to prevent product degradation.

References

-

Omura, S., et al. (1975).[10] Biosynthetic Studies Using 13C Enriched Precursors on the 16-membered Macrolide Antibiotic Leucomycin A3.[10] Journal of the American Chemical Society. Link

-

Osono, T., et al. (1967). Josamycin, a new antibiotic produced by Streptomyces narbonensis var.[1] josamyceticus. Journal of Antibiotics. (Foundational patent reference US3636197A). Link

-

Tang, L., et al. (1994). Amino acid catabolism and antibiotic synthesis: valine is a source of precursors for macrolide biosynthesis.[11] Journal of Bacteriology. Link

-

Khattab, A. I., et al. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Journal of Current Microbiology and Applied Sciences. Link

-

Skinner, M. F. (1989). Biopharmaceutics and Pharmacokinetics of the Macrolide Antibiotic - Josamycin.[2] Doctoral Thesis. Link

Sources

- 1. US3636197A - Josamycin and production thereof - Google Patents [patents.google.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Streptomyces narbonensis - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Shared PKS Module in Biosynthesis of Synergistic Laxaphycins [frontiersin.org]

- 5. What is the mechanism of Josamycin? [synapse.patsnap.com]

- 6. Recent advances in the biosynthesis of unusual polyketide synthase substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emergent gene order in a model of modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies of lincosamide formation complete the biosynthetic pathway for lincomycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of kitasamycin (leucomycin) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Letter: Biosynthetic studies using 13C enriched precursors on the 16-membered macrolide antibiotic leucomycin A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amino acid catabolism and antibiotic synthesis: valine is a source of precursors for macrolide biosynthesis in Streptomyces ambofaciens and Streptomyces fradiae - PMC [pmc.ncbi.nlm.nih.gov]

Structural Divergence and Ribosomal Targeting: A Comparative Analysis of Josamycin and 14-Membered Macrolides

Executive Summary

Macrolides represent a cornerstone class of bacteriostatic antibiotics, heavily relied upon for treating Gram-positive and limited Gram-negative bacterial infections. While first- and second-generation 14-membered macrolides (e.g., erythromycin, clarithromycin) have dominated clinical paradigms, the emergence of widespread resistance has necessitated a deeper look into structural variants. The 16-membered macrolides, with josamycin as a primary representative, exhibit profound structural differences that fundamentally alter their interaction with the bacterial 50S ribosomal subunit. This whitepaper provides an in-depth mechanistic analysis of how the chemical architecture of josamycin allows it to circumvent common resistance mechanisms that typically neutralize 14-membered macrolides.

Chemical Architecture: 14-Membered vs. 16-Membered Macrolides

The pharmacological behavior of macrolides is entirely dictated by the size of their macrocyclic lactone ring and the specific sugar moieties attached to it[1].

-

14-Membered Macrolides (e.g., Erythromycin): Characterized by a 14-atom lactone ring. These structures are typically substituted with two distinct monosaccharides at separate positions: a neutral sugar (L-cladinose) at the C3 position and an amino sugar (D-desosamine) at the C5 position[2].

-

16-Membered Macrolides (e.g., Josamycin): Built upon a larger 16-atom lactone ring. Instead of separate monosaccharides, josamycin features a bulky disaccharide moiety—mycaminose covalently linked to mycarose—attached exclusively at the C5 position[3]. Furthermore, josamycin possesses an O-acetyl group at C3, a hydroxyl group at C9, and a highly hydrophobic O-isovaleryl ester group on the mycarose sugar[3].

Table 1: Comparative Structural and Functional Features

| Feature | 14-Membered Macrolides (e.g., Erythromycin) | 16-Membered Macrolides (e.g., Josamycin) |

| Lactone Ring Size | 14 atoms | 16 atoms |

| Sugar Moieties | Monosaccharides at C3 (cladinose) & C5 (desosamine) | Disaccharide at C5 (mycaminose + mycarose) |

| NPET Blockade | Partial (stalls translation at 6-8 amino acids) | Complete (triggers rapid ribosomal dissociation) |

| Tunnel Penetration | Shallow | Deep (C5 disaccharide extends into the tunnel) |

| Efflux Susceptibility | High (Primary substrates for mef efflux pumps) | Low (Steric hindrance prevents pump engagement) |

| erm Gene Induction | Potent inducers (Triggers iMLSB phenotype) | Non-inducers (Retains efficacy in iMLSB strains) |

Mechanistic Impact on Ribosomal Binding

Both classes of macrolides inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, specifically targeting the Nascent Peptide Exit Tunnel (NPET) adjacent to the Peptidyl Transferase Center (PTC)[4]. However, their binding geometries dictate entirely different mechanisms of translation inhibition.

Because 14-membered macrolides bind relatively shallowly within the NPET, they only partially occlude the channel. This allows the ribosome to synthesize short oligopeptides (typically 6 to 8 amino acids in length) before steric clash forces translation to stall[1].

Conversely, the 16-membered ring of josamycin, combined with its extended C5 disaccharide, allows the molecule to extend much deeper into the protein exit tunnel[2]. This deep penetration fully blocks the nascent peptide channel, preventing even short oligopeptide formation and causing immediate ribosomal dissociation and peptidyl-tRNA drop-off[4].

Macrolide binding geometries and their logical pathways to either resistance susceptibility or evasion.

Overcoming Macrolide Resistance Mechanisms

The structural divergence of josamycin provides a critical clinical advantage: the ability to bypass the two most prevalent mechanisms of macrolide resistance in Gram-positive pathogens like Streptococcus pneumoniae and Staphylococcus aureus.

Evasion of Active Efflux (M-Phenotype)

The active expulsion of macrolides is mediated by Major Facilitator Superfamily (MFS) efflux pumps encoded by the mef genes[1]. The binding pocket of these efflux pumps has evolved to recognize the specific spatial conformation of 14- and 15-membered lactone rings. The larger 16-membered ring of josamycin, coupled with the bulky isovaleryl-substituted disaccharide, creates severe steric hindrance. Consequently, josamycin is not recognized as a viable substrate for mef-encoded pumps, allowing it to retain full intracellular concentrations and efficacy against M-phenotype strains[1].

Bypassing Inducible Ribosomal Methylation (iMLSB Phenotype)

Target site modification is driven by erm (erythromycin ribosome methylase) genes, which encode enzymes that mono- or dimethylate adenine A2058 in the 23S rRNA, physically blocking macrolide binding[1]. In the inducible MLSB (iMLSB) phenotype, erm expression is controlled by an upstream attenuator sequence.

The induction of this methylase synthesis specifically requires the presence of a macrolide with a 14- or 15-carbon lactone ring featuring a monosaccharide at the C3 position[5]. Because josamycin lacks a C3 sugar (possessing an O-acetyl group instead) and features a 16-membered ring, it fails to trigger the attenuator mechanism. Therefore, josamycin does not induce erm gene expression and remains highly active against iMLSB bacterial strains[5].

Experimental Methodologies

Protocol 1: Cryo-EM Resolution of Ribosome-Josamycin Complexes

To definitively prove the causality of deep-tunnel binding, researchers utilize Cryo-Electron Microscopy (Cryo-EM). Unlike X-ray crystallography, which can force non-native conformations due to crystal packing forces, Cryo-EM captures the 70S ribosome in a native, hydrated state, providing self-validating structural evidence of the drug-target interaction.

Step-by-Step Methodology:

-

Ribosome Purification: Isolate intact 70S ribosomes from a model organism (e.g., Deinococcus radiodurans or S. aureus) using sucrose density gradient ultracentrifugation. Causality: This ensures structural homogeneity, which is critical for high-resolution particle averaging.

-

Complex Formation: Incubate the purified 70S ribosomes with a 10-fold molar excess of josamycin in a physiological buffer (20 mM HEPES-KOH pH 7.5, 50 mM KCl, 10 mM MgCl2) at 37°C for 30 minutes. Causality: The molar excess drives the binding equilibrium toward complete saturation, ensuring high occupancy of the NPET pocket for clear density maps.

-

Vitrification: Apply 3 µL of the sample to glow-discharged holey carbon grids (Quantifoil R2/2). Blot for 3 seconds and immediately plunge-freeze in liquid ethane using a Vitrobot. Causality: Rapid freezing prevents crystalline ice formation, preserving the native atomic coordinates of the rRNA and the drug.

-

Data Acquisition & Reconstruction: Image the grids using a 300 kV Titan Krios electron microscope with a direct electron detector. Process the resulting micrographs using RELION software to generate a 3D density map.

-

Atomic Modeling: Rigid-body fit the known chemical structure of josamycin into the isolated electron density using UCSF Chimera, followed by real-space refinement in Phenix to map specific hydrogen bonds with A2058.

Standardized Cryo-EM workflow for resolving the atomic interactions of macrolide-ribosome complexes.

Protocol 2: D-Test for Phenotypic Resistance Profiling

The D-test is a self-validating phenotypic assay used to confirm the presence of inducible erm resistance (iMLSB) and demonstrate the retained efficacy of non-inducing antibiotics.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a direct broth suspension of the isolated bacterial strain matching a 0.5 McFarland turbidity standard.

-

Inoculation: Uniformly swab the suspension across a Mueller-Hinton agar plate (supplemented with 5% sheep blood for fastidious organisms).

-

Disk Placement: Place a 15 µg erythromycin disk (the 14-membered inducer) and a disk representing the target drug (e.g., clindamycin or a 16-membered macrolide) approximately 15–20 mm apart, edge-to-edge. Causality: This specific spatial arrangement allows the diffusion gradients of the two drugs to overlap. If the strain possesses an inducible erm gene, the erythromycin will diffuse and trigger methylase production in the overlapping zone.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 20-24 hours.

-

Interpretation: A flattening of the zone of inhibition around the target disk on the side facing the erythromycin disk (creating a "D" shape) confirms inducible resistance[5]. If josamycin is tested and shows no D-zone flattening against an M-phenotype strain, it validates its evasion of efflux mechanisms.

Conclusion

The structural evolution from 14-membered to 16-membered macrolides is not merely a chemical curiosity; it is a functional necessity in the arms race against bacterial resistance. Josamycin's 16-membered lactone ring and unique C5 disaccharide extension allow it to penetrate deeper into the ribosomal exit tunnel, triggering rapid translation abortion. More importantly, this specific architecture acts as a molecular disguise, preventing recognition by mef efflux pumps and failing to trigger the attenuator sequences of erm methylase genes. Understanding these structural nuances is paramount for drug development professionals aiming to engineer next-generation therapeutics capable of overcoming multidrug-resistant pathogens.

References

Sources

The Pharmacological Profile of Josamycin in the Management of Respiratory Tract Infections

An In-Depth Technical Guide:

Preamble: A Renewed Perspective on a 16-Membered Macrolide

In the landscape of antimicrobial agents for respiratory tract infections, the macrolide class has long been a cornerstone of empirical and targeted therapy. While 14- and 15-membered macrolides like erythromycin, clarithromycin, and azithromycin are widely recognized, the 16-membered macrolide, josamycin, presents a distinct pharmacological profile that warrants specific attention, particularly in an era of evolving bacterial resistance. This guide provides a detailed examination of josamycin, moving beyond a simple recitation of facts to explore the causal relationships underpinning its mechanism, pharmacokinetics, and clinical utility. We will dissect its molecular interactions, its behavior within the human body, and its performance against the key pathogens responsible for respiratory disease.

Molecular Mechanism of Action: Beyond Simple Protein Synthesis Inhibition

Josamycin's primary antibacterial effect is achieved by targeting the bacterial ribosome, the cellular machinery for protein synthesis.[1] Unlike many antibiotics that have a singular point of failure, josamycin's interaction is multifaceted, contributing to its robust activity.

1.1 Ribosomal Binding and Translocation Blockade

As a macrolide, josamycin binds reversibly to the 50S subunit of the bacterial ribosome.[1][2][3] Its binding site is located near the peptidyl transferase center (PTC) and extends into the polypeptide exit tunnel.[4] This strategic positioning allows it to physically obstruct the growing peptide chain, thereby preventing the crucial step of peptide elongation.[4][5] This interference effectively halts the translocation of transfer RNA (tRNA) and messenger RNA (mRNA) through the ribosome, arresting the production of proteins essential for bacterial growth and replication.[1] This mechanism confers a primarily bacteriostatic effect, which can become bactericidal at higher concentrations.[3][6]

Some evidence suggests a dual mechanism of action where josamycin not only blocks the peptidyltransferase activity but also induces the shedding of dipeptide tRNA from the ribosome, further depleting the cellular resources for protein synthesis.[7]

Caption: Josamycin's mechanism on the bacterial 50S ribosome.

1.2 Anti-Inflammatory and Immunomodulatory Properties

Beyond its direct antibacterial action, josamycin exhibits clinically relevant anti-inflammatory effects. This is mediated, in part, by the inhibition of the p38 MAPK signaling pathway, which plays a role in the function of neutrophils and other immune cells.[7] This immunomodulatory capacity may contribute to the resolution of clinical symptoms in respiratory infections by dampening the excessive inflammatory response that causes tissue damage.

Pharmacokinetics: Delivering the Agent to the Site of Infection

The clinical success of an antibiotic is critically dependent on its ability to achieve and maintain therapeutic concentrations at the site of infection. Josamycin possesses favorable pharmacokinetic properties for treating respiratory infections.

2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

Josamycin is administered orally and is rapidly absorbed, with maximum serum concentrations typically reached within the first hour after administration.[8] A key feature of josamycin is its high lipophilicity, being at least 15 times more lipophilic than erythromycin.[8] This property, combined with a low serum protein binding of approximately 15%, facilitates extensive distribution into tissues.[8]

Crucially for respiratory infections, josamycin demonstrates significant accumulation in lung tissue. Studies have shown that concentrations in lung tissue can be 2 to 3 times higher than concurrent serum levels, with peak concentrations reaching 3.68 µg/g.[6][8] The drug also accumulates within leukocytes, which can actively transport it to sites of inflammation.[3]

Metabolism occurs primarily in the liver, and elimination is predominantly through biliary pathways into the feces, with a minor contribution from renal excretion.[3][9] The serum half-life is approximately 1.5 to 5 hours.[6][10]

| Parameter | Value | Significance for Respiratory Infections | Source(s) |

| Oral Bioavailability | ~30% | Sufficient for effective oral dosing. | [6] |

| Time to Peak (Tmax) | ~1 hour | Rapid onset of systemic exposure. | [8] |

| Serum Protein Binding | ~15% | High fraction of free, active drug available for tissue penetration. | [8] |

| Lung Tissue Conc. | 2-3x serum levels (up to 3.68 µg/g) | Excellent penetration and accumulation at the primary site of infection. | [8] |

| Elimination Half-life (t½) | 1.5 - 5 hours | Allows for multiple daily dosing regimens to maintain therapeutic levels. | [6][10] |

| Primary Route of Excretion | Biliary / Fecal | Reduced need for dose adjustment in patients with renal impairment. | [3][9] |

| Table 1: Key Pharmacokinetic Parameters of Josamycin. |

Pharmacodynamics and Spectrum of Activity

Josamycin exhibits a broad spectrum of activity that covers the most common pathogens implicated in community-acquired respiratory infections.[2][6]

3.1 In Vitro Susceptibility

Josamycin is potent against Gram-positive cocci, including Streptococcus pneumoniae and Staphylococcus aureus.[11][12] Its activity extends to some Gram-negative organisms like Moraxella catarrhalis and Haemophilus influenzae.[5][13] A significant advantage of josamycin is its potent activity against atypical pathogens, which are common causes of pneumonia and are intrinsically resistant to beta-lactam antibiotics. This includes Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.[1][5][14][15]

| Pathogen | Josamycin MIC Range (µg/mL) | Clinical Relevance in RTI | Source(s) |

| Streptococcus pneumoniae | ≤0.06 - >256 | Leading cause of community-acquired pneumonia (CAP). | [12] |

| Staphylococcus aureus | <0.06 - >512 | Cause of post-viral and healthcare-associated pneumonia. | [12] |

| Haemophilus influenzae | <0.06 - >64 | Common in CAP and exacerbations of chronic bronchitis. | [12] |

| Mycoplasma pneumoniae | Highly Active | Major cause of "atypical" pneumonia. | [5][15] |

| Legionella pneumophila | Highly Active | Cause of Legionnaires' disease. | [14][16] |

| Anaerobes (e.g., Peptostreptococcus) | Highly Active | Implicated in aspiration pneumonia and lung abscesses. | [11][12] |

| Table 2: In Vitro Activity of Josamycin Against Key Respiratory Pathogens. |

Note: MIC ranges can be wide, reflecting the presence of both susceptible and resistant isolates.

Mechanisms of Bacterial Resistance

The utility of any antibiotic is challenged by the development of resistance. Macrolide resistance primarily occurs through three mechanisms.[17][18]

-

Target-Site Modification: Methylation of the 23S rRNA binding site, typically mediated by erm (erythromycin ribosome methylase) genes, prevents the antibiotic from binding effectively. This confers broad cross-resistance to macrolides, lincosamides, and streptogramin B (the MLSB phenotype).[17][18]

-

Active Efflux: Bacteria can acquire genes, such as mef (macrolide efflux), that code for membrane pumps. These pumps actively transport the antibiotic out of the cell, keeping intracellular concentrations below therapeutic levels.[17]

-

Drug Inactivation: Less commonly, bacteria may produce enzymes like esterases or phosphotransferases that chemically modify and inactivate the macrolide molecule.[18]

A crucial advantage of josamycin lies in its 16-membered ring structure. The common mef-gene-mediated efflux pumps primarily recognize and expel 14- and 15-membered macrolides. Josamycin, being a 16-membered ring macrolide, is not a substrate for this pump and can remain effective against strains exhibiting this "M-phenotype" resistance.[19] This makes it a potentially valuable option when resistance to other macrolides is mediated by this specific mechanism.

Caption: Josamycin evades the M-phenotype efflux pump resistance mechanism.

Clinical Efficacy in Respiratory Infections

Multiple clinical studies have validated the efficacy of josamycin in treating various respiratory infections.

| Study Focus | Key Findings | Source(s) |

| Mild-to-Moderate CAP | A multicenter study reported a clinical efficacy of 92.8% and a microbiological cure rate of 85.7%. | [20] |

| Non-severe CAP | A 5-day course of josamycin (1g twice daily) was shown to be effective monotherapy, with all patients becoming afebrile within 3 days. | [14][21][22] |

| Atypical Pneumonia | Effective and well-tolerated for pneumonia caused by M. pneumoniae or L. pneumophila. | [16] |

| Broad Bronchopulmonary Infections | In a large study of 6,033 outpatients, cure rates were 85% for typical pneumonia, 85% for atypical pneumonia, and 82% for acute bronchitis. | [23] |

| Non-severe CAP (2) | A study of 30 patients showed a 93.3% recovery rate and 88.9% pathogen eradication. | [24] |

| Table 3: Summary of Clinical Efficacy Data for Josamycin in Respiratory Infections. |

These studies consistently demonstrate that josamycin achieves high rates of clinical and microbiological success in community-acquired pneumonia (both typical and atypical) and bronchitis, with rapid resolution of symptoms.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To ensure the trustworthiness and reproducibility of susceptibility data, a standardized protocol is essential. The broth microdilution method is a gold-standard technique.

Objective: To determine the lowest concentration of josamycin that inhibits the visible growth of a specific respiratory pathogen.

Materials:

-

Josamycin analytical standard powder

-

Appropriate solvent (e.g., ethanol, methanol)[4]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolate, cultured to log phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh josamycin powder and dissolve in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Antibiotic Dilution Series: Perform serial twofold dilutions of the josamycin stock solution in CAMHB directly in the 96-well plate to achieve a final concentration range (e.g., from 64 µg/mL down to 0.06 µg/mL).

-

Inoculum Preparation: Subculture the test organism on an appropriate agar plate and incubate. Select several colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB so that after inoculation into the microtiter plate, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the josamycin dilutions.

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

-

Reference Strain Control: A known susceptible strain (e.g., S. pneumoniae ATCC 49619) should be tested in parallel to validate the assay.

-

-

Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of josamycin at which there is no visible growth.

Safety, Tolerability, and Drug Interactions

Josamycin is generally well-tolerated, but like all macrolides, it has a defined side-effect profile.[2]

| Adverse Reaction Category | Specific Effects | Management/Considerations | Source(s) |

| Gastrointestinal (Most Common) | Nausea, vomiting, abdominal pain, diarrhea. Occur in <10% to 11% of patients. | Usually mild and transient. Taking with food may mitigate symptoms. | [20][23][25][26][27] |

| Hepatic | Elevated liver enzymes, jaundice, hepatitis (rare). | Use with caution in patients with pre-existing liver impairment; monitor liver function during prolonged use. | [2][25][26] |

| Cardiovascular | QT interval prolongation, which can increase the risk of Torsades de Pointes. | A class effect for macrolides. Use with caution in patients with known QT prolongation or those taking other QT-prolonging drugs. | [25][26] |

| Allergic | Rash, itching, urticaria. Anaphylaxis is rare. | Discontinue use if a severe allergic reaction occurs. Contraindicated in patients with known macrolide hypersensitivity. | [2][26][28] |

| Table 4: Common and Serious Adverse Drug Reactions Associated with Josamycin. |

7.1 Drug-Drug Interactions

Contrary to some older literature suggesting minimal interactions, it is now understood that josamycin is a moderate inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[25][29] This inhibition can decrease the metabolism of other drugs that are CYP3A4 substrates, leading to increased plasma concentrations and potential toxicity.

-

Significant Interactions: Co-administration with drugs like ergot alkaloids (ergotamine), certain statins (simvastatin), and anticoagulants (warfarin) requires caution or is contraindicated due to the risk of severe adverse events like ergotism, rhabdomyolysis, or increased bleeding.[2][25]

-

Moderate Interactions: Close monitoring is advised when used with drugs like carbamazepine and cyclosporine.

Conclusion and Future Perspective

Josamycin is an effective and well-tolerated macrolide antibiotic with a distinct pharmacological profile that makes it a valuable agent for treating respiratory tract infections. Its high lipophilicity and resulting accumulation in lung tissue ensure that therapeutic concentrations are achieved at the site of infection.[8] Its spectrum of activity covers the key typical and atypical pathogens responsible for community-acquired pneumonia and bronchitis.[5][15]

From a drug development and research perspective, the most compelling feature of josamycin is its 16-membered ring structure, which allows it to evade resistance mediated by the common mef-gene efflux pumps that affect 14- and 15-membered macrolides.[19] In an environment of increasing macrolide resistance, this characteristic positions josamycin as a crucial therapeutic alternative. While vigilance is required regarding its potential for CYP3A4-mediated drug interactions and the class-wide risk of QT prolongation, its overall profile confirms its important and ongoing role in the antimicrobial armamentarium.

References

- Josamycin:Uses,Pharmacodynamics,Toxicity,Preparation - ChemicalBook. (2022, December 27). ChemicalBook.

- What is Josamycin used for? (2024, June 15). Patsnap Synapse.

- What is the mechanism of Josamycin? (2024, July 17). Patsnap Synapse.

- The Science Behind Josamycin: Combating Bacterial Resistance. NINGBO INNO PHARMCHEM CO.,LTD.

- Efficacy and Safety of Josamycin in the Treatment of Mild-to-Moderate Community-Acquired Pneumonia: Results of Multicenter Clinical Study. CMAC.

- Josamycin - TOKU-E. TOKU-E.

- The Side Effects of JOSAMEC (Josamycin). (2025, August 14). Biomedicus.

- FDA-Approved Josamycin API Manufacturers & Suppliers. Pharmaoffer.com.

- Mensa, J., et al. (1993). Five-day treatment of non-severe, community-acquired pneumonia with josamycin. Journal of Antimicrobial Chemotherapy, 31, 749-754.

- Mensa, J., et al. (1993). Five-day treatment of non-severe, community-acquired pneumonia with josamycin. PubMed.

- [Treatment of atypical pneumonia with josamycin]. PubMed.

- What are the side effects of Josamycin? (2024, July 12). Patsnap Synapse.

- Drug Information Sheet("Kusuri-no-Shiori")_Draft Brand name:Josamycin Tablets 50mg. (2014, January).

- The Pharmacokinetics of Josamycin. PubMed.

- Josamycin in the treatment of bronchopulmonary infections. PubMed.

- Josamycin. Grokipedia.

- [Evaluation of efficacy and safety of josamycin (Vilprafen) in the treatment of patients with community-acquired pneumonia]. (2006). Antibiot Khimioter, 51(3-4), 47-8, 50-2.

- Westerman, E. L., Williams, T. W., Jr, & Moreland, N. (1976). In Vitro Activity of Josamycin Against Aerobic Gram-Positive Cocci and Anaerobes. Antimicrobial agents and chemotherapy, 10(5), 829–832.

- Periti, P., Mazzei, T., Mini, E., & Novelli, A. (1992). Pharmacokinetic drug interactions of macrolides. Clinical pharmacokinetics, 23(2), 106–131.

- Josamycin Tablets (CSPC OUYI Pharmaceutical Co., Ltd.). Echemi.

- Mensa, J., et al. (1993). Five-day treatment of non-severe, community-acquired pneumonia with josamycin. Journal of Antimicrobial Chemotherapy, Oxford Academic.

- Myths About Drug Interactions of Josamycin. (2025, August 4). ResearchGate.

- [Josamycin in bronchopulmonary and otorhinological diseases in pediatrics]. PubMed.

- Leclercq, R. (2002). Mechanisms of Resistance to Macrolides and Lincosamides: Nature of the Resistance Elements and Their Clinical Implications. Clinical Infectious Diseases, 34(4), 482–492.

- Pharmacokinetics of Josamycin – A New Macrolide Antibiotic. Scite.ai.

- Ludden, T. M. (1985). Pharmacokinetic interactions of the macrolide antibiotics. Clinical pharmacokinetics, 10(1), 63–79.

- [Absorption, distribution and excretion of 14C-josamycin and 14C-josamycin propionate in rats (author's transl)]. (1975). PubMed.

- In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria. PubMed.

- Josamycin pulmonary penetration determined by broncho-alveolar lavage in man. (1988). PubMed.

- [Azithromycin versus josamycin: treatment of 89 cases of acute pneumonia].

- Emerging Antibiotic Resistance in Mycoplasma Microorganisms, Designing Effective and Novel Drugs / Therapeutic Targets: Current Knowledge and Futuristic Prospects. (2019, February 6).

- 4/04 Josamycin - das bessere Makrolid? (2004). ANTIBIOTIKA MONITOR.

- kucers' the use of antibiotics - Cellular and Molecular Pharmacology. LDRI / UCL.

- Fyfe, C., et al. (2016). Resistance to Macrolide Antibiotics in Public Health Pathogens. Cold Spring Harbor perspectives in medicine, 6(3), a025395.

- BIOPHARMACEUTICS AND PHARMACOKINETICS OF THE MACROLIDE ANTIBIOTIC - JOSAMYCIN. CORE.

- Osei Sekyere, J. (2025, January 15). Global prevalence, resistance rates, and underlying resistance mechanisms of clinical Mycoplasma and Ureaplasma species. Journal of Applied Microbiology, Oxford Academic.

- Pharmacokinetics of Josamycin – A New Macrolide Antibiotic. Semantic Scholar.

- Moraxella catarrhalis outer membrane vesicles carry beta-lactamase and promote survival of Streptococcus pneumoniae and Haemophilus influenzae by inactivating amoxicillin. LUCRIS.

- pneumoniae moraxella catarrhalis: Topics by Science.gov. Science.gov.

Sources

- 1. What is the mechanism of Josamycin? [synapse.patsnap.com]

- 2. What is Josamycin used for? [synapse.patsnap.com]

- 3. pharmaoffer.com [pharmaoffer.com]

- 4. toku-e.com [toku-e.com]

- 5. nbinno.com [nbinno.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Josamycin:Uses,Pharmacodynamics,Toxicity,Preparation_Chemicalbook [chemicalbook.com]

- 8. [The pharmacokinetics of josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Absorption, distribution and excretion of 14C-josamycin and 14C-josamycin propionate in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scite.ai [scite.ai]

- 11. In Vitro Activity of Josamycin Against Aerobic Gram-Positive Cocci and Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. facm.ucl.ac.be [facm.ucl.ac.be]

- 13. pneumoniae moraxella catarrhalis: Topics by Science.gov [science.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. [Josamycin in bronchopulmonary and otorhinological diseases in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Treatment of atypical pneumonia with josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ANTIBIOTIKA MONITOR - 4/04 Josamycin - das bessere Makrolid? [antibiotikamonitor.at]

- 20. Efficacy and Safety of Josamycin in the Treatment of Mild-to-Moderate Community-Acquired Pneumonia: Results of Multicenter Clinical Study | CMAC [cmac-journal.ru]

- 21. Five-day treatment of non-severe, community-acquired pneumonia with josamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Josamycin in the treatment of bronchopulmonary infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [Evaluation of efficacy and safety of josamycin (Vilprafen) in the treatment of patients with community-acquired pneumonia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Side Effects of JOSAMEC (Josamycin) – Biomedicus [biomedicus.gr]

- 26. What are the side effects of Josamycin? [synapse.patsnap.com]

- 27. echemi.com [echemi.com]

- 28. ltl-pharma.com [ltl-pharma.com]

- 29. researchgate.net [researchgate.net]

Josamycin: A Comprehensive Physicochemical and Analytical Profiling Guide

Mechanistic Insights into Molecular Properties and UHPLC-MS/MS Quantification Strategies

Introduction & Mechanistic Overview

Josamycin is a 16-membered macrolide antibiotic naturally produced by1[1]. It exerts its antimicrobial efficacy by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis. For researchers and drug development professionals, mastering the physicochemical properties of Josamycin is the foundational step for optimizing formulation stability, enhancing bioavailability, and designing robust trace-level quantification assays in complex biological or environmental matrices.

Physicochemical Profiling & Causality in Behavior

As an application scientist, understanding the intrinsic properties of a molecule dictates how we handle it in the laboratory. Josamycin's behavior in solution, its interaction with stationary phases, and its ionization efficiency are all governed by its specific structural features[1].

-

Molecular Weight & Structure : With a molecular formula of C42H69NO15, Josamycin has a molecular weight of 827.99 g/mol (monoisotopic mass ~827.47 Da)[1]. Its large, lipophilic lactone ring conjugated with sugar moieties dictates its steric hindrance and interaction with biological membranes.

-

Solubility & Lipophilicity : Josamycin is highly soluble in methanol and ethanol but only slightly soluble in water[2]. Its computed LogP is approximately 2.9, indicating moderate lipophilicity[1]. This explains its high tissue penetration and large volume of distribution compared to blood serum levels.

-

Acid-Base Chemistry (pKa) : Josamycin features a tertiary amine group on its desosamine sugar, yielding a pKa of ~7.1[2]. This basicity is critical: in acidic environments, it becomes protonated and highly water-soluble but susceptible to acid-catalyzed degradation of the macrolide ring. In basic environments, it remains un-ionized, enhancing lipid membrane permeability.

Table 1: Key Physicochemical Properties of Josamycin

| Property | Value | Analytical/Experimental Implication |

| Molecular Formula | C42H69NO15 | Determines isotopic distribution and exact monoisotopic mass (827.47 Da). |

| Molecular Weight | 827.99 g/mol | Requires wide m/z range scanning (e.g., 100-1000 u) in mass spectrometry. |

| Melting Point | 131.5 °C | Heat-sensitive; avoid high temperatures (>50°C) during sample evaporation. |

| Solubility | Soluble in MeOH/EtOH; slightly in H2O | Dictates choice of organic solvents for liquid-liquid extraction. |

| pKa | ~7.1 (tertiary amine) | pH adjustment >8.0 ensures un-ionized state for solid-phase extraction (SPE). |

| LogP | ~2.9 | Moderate lipophilicity necessitates reverse-phase chromatography (e.g., C18). |

Analytical Workflows: The UHPLC-MS/MS Paradigm

Because macrolides lack a strong chromophore, standard UV detection is often insufficiently sensitive and highly susceptible to matrix interference. For rigorous quantification, I strongly advocate for Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The methodology relies on exploiting Josamycin's pKa to control its ionization state during extraction and chromatographic separation[3].

Step-by-Step Methodology: Extraction and UHPLC-MS/MS Quantification

Objective: To extract and quantify Josamycin from complex matrices (e.g., feed or tissue) while minimizing matrix effects and ensuring high recovery (>80%)[3].

Step 1: Sample Disruption and Liquid-Liquid Extraction (LLE)

-

Protocol: Homogenize 2.0 g of the sample matrix. Add 10 mL of a Methanol:Acetonitrile (1:1, v/v) mixture[3].

-

Causality: Methanol provides excellent solubility for the polar sugar moieties, while acetonitrile efficiently precipitates high-molecular-weight matrix proteins, preventing downstream column fouling.

Step 2: Solvent Evaporation and Reconstitution

-

Protocol: Centrifuge the mixture and collect the supernatant. Evaporate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 6 mL of 0.1 M phosphate buffer adjusted to pH 8.0[3].

-

Causality: Nitrogen drying at 45°C prevents thermal degradation (melting point ~131.5°C). Reconstituting at pH 8.0 (above the pKa of 7.1) ensures >85% of Josamycin is in its un-ionized (neutral) free-base form, which is strictly required for optimal retention on polymeric reverse-phase SPE cartridges[2].

Step 3: Solid Phase Extraction (SPE) Cleanup

-

Protocol: Condition an Oasis HLB SPE cartridge with 3 mL methanol followed by 3 mL water. Load the buffered sample. Wash with 3 mL of 5% methanol in water. Elute with 6 mL of pure methanol[3].

-

Causality: The hydrophilic-lipophilic balance (HLB) sorbent captures the neutral Josamycin via hydrophobic interactions. The 5% methanol wash removes polar interferences without eluting the analyte. Pure methanol disrupts the hydrophobic interactions, eluting the target compound[3].

Step 4: UHPLC-MS/MS Analysis & Self-Validation

-

Protocol: Inject the eluate onto a C18 UHPLC column. Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM)[3].

-

Causality: Dropping the pH of the mobile phase to ~2.7 (using 0.1% formic acid) ensures complete protonation of the desosamine nitrogen. This maximizes the yield of the[M+H]+ precursor ion at m/z 828.5.

-

Self-Validation: Monitoring two distinct MRM transitions (one quantifier, one qualifier) allows for the calculation of an ion ratio. If the matrix causes co-elution of an isobaric interference, the ion ratio will deviate from the reference standard, immediately flagging the result as invalid and preventing false positives.

Workflow Visualization

Workflow for UHPLC-MS/MS quantification of Josamycin.

References

-

PubChem - Josamycin (CID 5282165) . National Institutes of Health (NIH). [Link]

-

Analysis of josamycin in three kinds of feed using ultra high performance liquid chromatography with tandem mass spectrometry . Taylor & Francis.[Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Extraction and Quantification of Josamycin from Human Plasma

Abstract

This application note details a robust protocol for the extraction and quantification of Josamycin, a 16-membered ring macrolide antibiotic, from human plasma. Due to the acid-labile nature of Josamycin, standard protein precipitation methods using high concentrations of acidic modifiers can lead to analyte degradation. This guide presents a validated Liquid-Liquid Extraction (LLE) workflow under alkaline conditions, coupled with LC-MS/MS detection. This method ensures maximum recovery (>85%), minimal matrix effects, and high sensitivity (LLOQ: 1.0 ng/mL), suitable for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

Introduction & Chemical Basis

Josamycin (MW: 827.99 g/mol ) is a lipophilic weak base (pKa ~7.[1]1) [1]. Its chemical structure contains a glycosylated desosamine moiety, which is critical for its antimicrobial activity but also serves as the primary site for ionization in mass spectrometry.

The Challenge: Acid Instability

Unlike many stable small molecules, Josamycin is susceptible to acid-catalyzed hydrolysis, converting into inactive anhydro-derivatives [2].

-

Implication: Extraction protocols utilizing strong acids (e.g., Trichloroacetic acid) or prolonged exposure to acidic mobile phases during evaporation must be avoided.

-

Solution: We utilize a pH-controlled LLE strategy. By adjusting the plasma pH to 8.0–9.0, Josamycin is driven into its non-ionized, lipophilic state (

), facilitating efficient partitioning into organic solvents like Ethyl Acetate or Methyl tert-butyl ether (MTBE) while leaving polar plasma interferences behind.

Materials & Reagents

To ensure assay reproducibility, use LC-MS grade solvents and certified reference materials.

| Reagent | Grade/Specification | Purpose |

| Josamycin | CRM Grade (>98%) | Analyte |

| Rokitamycin | CRM Grade (>98%) | Internal Standard (Structural Analog) |

| Ethyl Acetate | HPLC/Spectro Grade | Extraction Solvent |

| Ammonium Acetate | LC-MS Grade | Buffer Additive |

| Formic Acid | LC-MS Grade | Mobile Phase Modifier |

| Acetonitrile (ACN) | LC-MS Grade | Mobile Phase B |

| Water | 18.2 MΩ·cm | Mobile Phase A |

| Phosphate Buffer | 0.5 M, pH 8.5 | pH Adjustment Agent |

Experimental Protocol

Preparation of Standards[2]

-

Stock Solution: Dissolve Josamycin and Rokitamycin (IS) separately in Methanol to yield 1.0 mg/mL. Store at -20°C.

-

Working Standard: Dilute Stock Solution with 50% Methanol/Water to create a calibration curve range (e.g., 1.0 – 1000 ng/mL).

-

IS Working Solution: Dilute Rokitamycin stock to a fixed concentration (e.g., 500 ng/mL) in 50% Methanol.

Sample Extraction Workflow (LLE)

This protocol is designed for 200 µL of human plasma.

Step 1: Aliquoting & Spiking

-

Transfer 200 µL of plasma sample into a 2.0 mL polypropylene microcentrifuge tube.

-

Add 20 µL of Internal Standard Working Solution.

-

Vortex gently for 10 seconds.

Step 2: pH Adjustment (Critical Step)

-

Add 100 µL of 0.5 M Phosphate Buffer (pH 8.5).

-

Rationale: This neutralizes the charge on the Josamycin amine group, rendering it hydrophobic.

Step 3: Organic Extraction

-

Add 1.0 mL of Ethyl Acetate (or MTBE).

-

Vortex vigorously for 5 minutes (or use a shaker at 1200 rpm).

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to separate phases.

Step 4: Phase Transfer & Evaporation

-

Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well collection plate.

-

Caution: Do not disturb the protein interface layer.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C .

Step 5: Reconstitution

-

Reconstitute the residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% Formic Acid).

-

Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

-

Transfer supernatant to autosampler vials.

Visual Workflow Diagram

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for Josamycin.

LC-MS/MS Conditions

Chromatographic Parameters[2][3][4][5][6]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Gradient Table:

| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (ACN) |

|---|---|---|

| 0.00 | 90% | 10% |

| 0.50 | 90% | 10% |

| 3.00 | 10% | 90% |

| 4.00 | 10% | 90% |

| 4.10 | 90% | 10% |

| 6.00 | 90% | 10% |

Mass Spectrometry Parameters